molecular formula C10H12ClNO2 B1392319 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid hydrochloride CAS No. 1187931-92-5

1,2,3,4-Tetrahydroquinoline-3-carboxylic acid hydrochloride

Cat. No.: B1392319
CAS No.: 1187931-92-5
M. Wt: 213.66 g/mol
InChI Key: PMOYVTWZOKCAGU-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinoline-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H12ClNO2 . It is a constrained analog of phenylalanine (Phe) and has been identified as a core structural element present in several peptide-based drugs .


Synthesis Analysis

A two-step procedure has been developed for the synthesis of 1,2,3,4-tetrahydroquinolines . The process includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination . The hydroaminoalkylation reaction of the ortho-chlorostyrenes is catalyzed by a 2,6-bis (phenylamino)pyridinato titanium complex .


Molecular Structure Analysis

The molecular weight of this compound is 213.66 g/mol . The InChI key is PMOYVTWZOKCAGU-UHFFFAOYSA-N . The canonical SMILES string is C1C (CNC2=CC=CC=C21)C (=O)O.Cl .


Chemical Reactions Analysis

1,2,3,4-Tetrahydroquinoline moieties are commonly occurring substructures in a large number of biologically active compounds . Catalytic hydroaminoalkylation reactions are a 100% atom efficient way to form new C–C bonds by addition of α-C–H bonds of primary or secondary amines across C–C double bonds .


Physical and Chemical Properties Analysis

The physical form of this compound is powder . It has a melting point of 235-236°C . The compound has a topological polar surface area of 49.3 Ų .

Scientific Research Applications

Therapeutic Applications

1,2,3,4-Tetrahydroquinoline derivatives have been recognized for their significant therapeutic potential. Singh and Shah (2017) reviewed the therapeutic activities of these derivatives, emphasizing their notable success in drug discovery, particularly for cancer and CNS disorders. They also pointed out the potential of these derivatives in treating various infectious diseases like malaria, tuberculosis, HIV-infection, and others (Singh & Shah, 2017).

Enzymatic Applications in Pollution Treatment

Husain and Husain (2007) discussed the use of enzymes, in the presence of certain redox mediators, for the degradation or transformation of recalcitrant compounds in wastewater. This approach enhances the range and efficiency of degradation of these compounds significantly, highlighting the potential of using enzyme-redox mediator systems in treating aromatic compounds present in industrial effluents (Husain & Husain, 2007).

Role in Synthesis of Indoles

Fusco and Sannicolo (1978) reviewed the Fischer synthesis of indoles from 2,6-disubstituted arylhydrazones, involving transformations of the cyclohexadienoneimine intermediate. This process highlights the significance of 1,2,3,4-tetrahydroquinoline derivatives in synthesizing complex organic compounds and in understanding the underlying mechanisms of such transformations (Fusco & Sannicolo, 1978).

Future Directions

The development of new synthetic approaches towards this class of compounds is of high importance for drug research and medicinal chemistry . Given its presence in several peptide-based drugs, further exploration of its properties and potential applications could be beneficial .

Properties

IUPAC Name

1,2,3,4-tetrahydroquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c12-10(13)8-5-7-3-1-2-4-9(7)11-6-8;/h1-4,8,11H,5-6H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOYVTWZOKCAGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC2=CC=CC=C21)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40695772
Record name 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187931-92-5
Record name 3-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187931-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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